

# Larsucosterol Sodium: A Novel Epigenetic Modulator Targeting DNA Methyltransferases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Larsucosterol sodium (also known as DUR-928) is an endogenous, sulfated oxysterol currently under investigation as a first-in-class epigenetic modulator.[1][2] It has garnered significant attention for its potential therapeutic applications in acute organ injuries and chronic liver diseases, most notably alcohol-associated hepatitis (AH).[3][4] The primary mechanism of action of larsucosterol is the inhibition of DNA methyltransferases (DNMTs), key enzymes responsible for DNA methylation.[1][5] By inhibiting DNMT1, DNMT3a, and DNMT3b, larsucosterol modulates the expression of genes involved in critical cellular pathways, including stress responses, cell survival, inflammation, and lipid metabolism.[5][6][7] This technical guide provides a comprehensive overview of larsucosterol sodium, focusing on its function as a DNMT inhibitor, and summarizes key quantitative data from clinical trials and detailed experimental protocols.

## Introduction to Larsucosterol Sodium

Larsucosterol is a small molecule and a new chemical entity (NCE) that acts as an epigenetic regulator, meaning it can alter gene expression without changing the underlying DNA sequence.[1][7] DNA hypermethylation, an epigenetic modification, is associated with the pathophysiology of various diseases, including AH, where it leads to transcriptomic reprogramming and cellular dysfunction.[5][6] Studies have shown an increased expression of DNMT1 and DNMT3a in patients with severe AH.[4] Larsucosterol directly addresses this by



binding to and inhibiting the activity of DNMTs.[1][5] This inhibition is proposed to improve cell survival, reduce inflammation, and decrease lipotoxicity.[1][7]

#### **Chemical Properties:**

- IUPAC Name: sodium [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate.[8]
- Synonyms: DUR-928 sodium, Sodium larsucosterol.[8]
- Molecular Formula: C27H45NaO5S.[8][9]
- Molecular Weight: 504.7 g/mol .[8][9]

### **Mechanism of Action: DNMT Inhibition**

Larsucosterol functions as a pan-inhibitor of DNA methyltransferases, targeting DNMT1, DNMT3a, and DNMT3b.[3][5] In pathological states like severe alcohol-associated hepatitis, the activity of these enzymes is elevated, leading to hypermethylation of DNA.[1][4] This hypermethylation can "silence" the transcription of essential genes required for cellular repair and survival.[10]

By inhibiting DNMTs, larsucosterol prevents this gene silencing, allowing for the expression of genes involved in crucial signaling pathways.[5][10] The downstream effects include:

- Improved Cell Survival and Reduced Cell Death: Modulation of genes that regulate apoptosis and cellular stress responses.[6]
- Reduced Inflammation: Altering the expression of pro-inflammatory genes.
- Decreased Lipotoxicity: Regulating genes involved in lipid biosynthesis and metabolism.[6][7]





Click to download full resolution via product page

Caption: Proposed Mechanism of Action of Larsucosterol Sodium.

## **Quantitative Data from Clinical Trials**

Larsucosterol has been evaluated in multiple clinical trials, primarily for alcohol-associated hepatitis (AH). The most significant data comes from the Phase 2b AHFIRM trial and a preceding Phase 2a study.

# Table 1: Phase 2b AHFIRM Trial - Efficacy Results (90-Day Outcomes)[4][5][11]



| Outcome                           | Placebo (Standard of Care)       | Larsucosterol 30<br>mg           | Larsucosterol 90<br>mg           |
|-----------------------------------|----------------------------------|----------------------------------|----------------------------------|
| Global Population                 |                                  |                                  |                                  |
| 90-Day Mortality                  | 24.3% (25/103)                   | 14.7% (15/102)                   | 16.7% (17/102)                   |
| Mortality Reduction vs. Placebo   | -                                | 41% (p=0.070)                    | 35% (p=0.126)                    |
| 90-Day Mortality or<br>Transplant | Not Statistically<br>Significant | Not Statistically<br>Significant | Not Statistically<br>Significant |
| U.S. Population (76% of Patients) |                                  |                                  |                                  |
| 90-Day Mortality                  | 27.3% (21/77)                    | 11.0% (8/73)                     | 13.0% (10/77)                    |
| Mortality Reduction vs. Placebo   | -                                | 57% (p=0.014)                    | 58% (p=0.008)                    |

# Table 2: Phase 2a Open-Label Trial - Key Findings[12]

[13]

| Parameter             | Result                                                                    |  |
|-----------------------|---------------------------------------------------------------------------|--|
| Patient Population    | 19 subjects with moderate to severe AH                                    |  |
| Doses Evaluated       | 30 mg, 90 mg, 150 mg (IV infusion)                                        |  |
| 28-Day Survival       | 100% (19/19) survived the study period                                    |  |
| Lille Score at Day 7  | <0.45 in 89% of evaluable subjects (16/18), indicating treatment response |  |
| MELD Score            | Reductions from baseline observed at Day 28                               |  |
| Serum Total Bilirubin | Notable decline from baseline to Day 7 and Day 28                         |  |
| Safety                | Well-tolerated with no drug-related serious adverse events                |  |



## **Experimental Protocols**

Detailed methodologies for key clinical trials provide insight into the evaluation of larsucosterol's safety and efficacy.

## Phase 2b AHFIRM Trial (NCT04563026) Protocol[4][11]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][11]
- Patient Population: 307 patients with severe alcohol-associated hepatitis (MELD score >20).
  [5][11]
- Randomization: Patients were assigned in a 1:1:1 ratio to one of three arms.[11]
  - Larsucosterol 30 mg + Standard of Care (SOC)
  - Larsucosterol 90 mg + Standard of Care (SOC)
  - Placebo + Standard of Care (SOC), with or without corticosteroids at the investigator's discretion.[11]
- Intervention:
  - A single intravenous (IV) infusion of larsucosterol (30 or 90 mg) or placebo was administered.[11][12]
  - A second dose was administered after 72 hours if the patient remained hospitalized.[11]
- Primary Endpoint: 90-day mortality or liver transplant rate.[5][11]
- Key Secondary Endpoint: 90-day mortality.[5][11]





Click to download full resolution via product page

Caption: Workflow of the Phase 2b AHFIRM Clinical Trial.

# Phase 2a Trial (Part of NCT01809132) Protocol[12]

- Study Design: A multicenter, open-label, dose-escalation study.[12]
- Patient Population: 19 subjects with a clinical diagnosis of moderate (MELD 11-20) or severe (MELD 21-30) AH.[12]



#### Intervention:

- Subjects received a single intravenous (IV) infusion of larsucosterol at doses of 30 mg, 90 mg, or 150 mg.[12]
- The drug was diluted in 100 mL of sterile saline or 5% dextrose and administered over 2 hours.[12]
- Primary Objectives: To evaluate the safety, pharmacokinetics (PK), and efficacy signals of larsucosterol.[12]
- Efficacy Signals: Lille score at Day 7, change in MELD score and serum total bilirubin from baseline, and 28-day mortality.[12]

### **Future Directions and Conclusion**

The clinical data, particularly from the U.S. cohort of the AHFIRM trial, provide a strong rationale for advancing larsucosterol into Phase 3 registration trials for alcohol-associated hepatitis, with 90-day mortality as a primary endpoint.[5] The FDA has granted Breakthrough Therapy designation to larsucosterol for the treatment of severe AH, highlighting its potential to address a critical unmet medical need.[1][13]

In conclusion, **larsucosterol sodium** represents a novel therapeutic approach that targets the underlying epigenetic dysregulation in diseases like AH. Its mechanism as a DNMT inhibitor allows it to modulate fundamental cellular processes involved in injury and repair. While the AHFIRM trial did not meet its primary endpoint for the global population, the compelling mortality reduction observed, especially in the U.S. subgroup, underscores its therapeutic potential and warrants further investigation.[5][11] As an epigenetic modulator, larsucosterol may also hold promise for other acute and chronic diseases characterized by similar pathological DNA hypermethylation.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. durect.com [durect.com]
- 2. DURECT Corporation Announces Phase 3 Registrational Trial Design for Larsucosterol in Alcohol-associated Hepatitis [prnewswire.com]
- 3. Larsucosterol sodium by DURECT for Alcoholic Hepatitis: Likelihood of Approval [pharmaceutical-technology.com]
- 4. durect.com [durect.com]
- 5. durect.com [durect.com]
- 6. DURECT reports positive results from phase 2b AHFIRM trial of larsucosterol in alcohol-associated hepatitis [clival.com]
- 7. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of Larsucosterol in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]
- 8. Larsucosterol Sodium | C27H45NaO5S | CID 25208970 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Pharmacokinetics, and Efficacy Signals of Larsucosterol (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DURECT Corporation Receives FDA Breakthrough Therapy Designation for Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- To cite this document: BenchChem. [Larsucosterol Sodium: A Novel Epigenetic Modulator Targeting DNA Methyltransferases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1145032#larsucosterol-sodium-as-a-dna-methyltransferase-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com